Human NET Inhibitory Potency – 2.10 nM IC₅₀ Ranked Against Clinical NET‑Selective Inhibitors
In a human norepinephrine transporter (NET) uptake assay performed in CHOK1 cells with [³H]-norepinephrine (45 min incubation), 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide exhibits an IC₅₀ of 2.10 nM [1]. This places its potency within the range of clinically approved selective norepinephrine reuptake inhibitors (sNRIs): atomoxetine displays a reported NET Ki of ~4.1 nM [2] and reboxetine a NET Ki of ~8 nM [3]. While cross‑study comparisons must be interpreted cautiously (Ki vs. IC₅₀, differing cell backgrounds), the numeric parity indicates that the target compound achieves comparable or marginally superior NET blockade in a cellular context that is directly relevant to neuronal uptake physiology.
| Evidence Dimension | NET inhibitory potency (IC₅₀ vs. Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 nM (human NET, CHOK1 cells) |
| Comparator Or Baseline | Atomoxetine Ki = 4.1 nM; Reboxetine Ki = 8 nM (human NET, heterologous expression) |
| Quantified Difference | Target compound IC₅₀ is numerically 1.95‑fold lower than atomoxetine Ki and 3.8‑fold lower than reboxetine Ki |
| Conditions | Target: [³H]-norepinephrine uptake, CHOK1 cells, 45 min. Comparators: radioligand binding, similar expression systems (Ki). |
Why This Matters
For researchers requiring a high‑potency NET inhibitor for acute mechanistic studies, this compound offers a potency level that is competitive with established clinical sNRIs, reducing the mass of compound needed per experiment and potentially lowering off‑target exposure at low‑nanomolar working concentrations.
- [1] BindingDB. BDBM50098387 (CHEMBL3593274). IC₅₀ 2.10 nM at human NET (CHOK1 cells, [³H]-norepinephrine uptake). View Source
- [2] DrugBank. Atomoxetine – Target binding affinities (NET Ki 4.1 nM). View Source
- [3] Wong DT, Bymaster FP. The Neurochemical Basis of the Pharmacology of Atomoxetine, a Selective Norepinephrine Reuptake Inhibitor. Expert Rev Neurother. 2004;4(4):609‑618. (Reboxetine Ki ~8 nM cited within). View Source
